Boc-D-tyrosinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

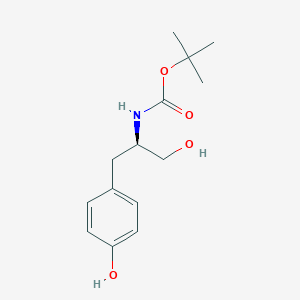

tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Applications of Boc-D-Tyrosinol: A Technical Guide

Executive Summary

Boc-D-tyrosinol (tert-butyl (R)-(1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. As the reduced amino alcohol derivative of D-tyrosine, it retains the specific stereochemical configuration required to impart proteolytic resistance to peptide-based drugs.

This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and reactivity profile. Unlike its L-enantiomer, this compound is specifically utilized to introduce non-native stereochemistry into peptide backbones, a key strategy in extending the half-life of therapeutic agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is characterized by three distinct functional groups: the acid-labile Boc carbamate , the nucleophilic phenolic hydroxyl , and the chemically versatile primary alcohol .

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (R)-(1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate |

| Common Name | This compound; Boc-D-Tyr-ol |

| CAS Number | 247018-46-8 |

| Molecular Formula | C₁₄H₂₁NO₄ |

| Molecular Weight | 267.32 g/mol |

| Melting Point | 115–121 °C |

| Optical Rotation | |

| Solubility | Soluble in organic solvents (EtOH, DMSO, DMF, DCM); Low water solubility |

| pKa (Phenol) | ~10.0 (Predicted) |

| Appearance | White to off-white crystalline powder |

Synthesis & Manufacturing Protocol

The synthesis of this compound typically proceeds via the selective reduction of Boc-D-Tyrosine (Boc-D-Tyr-OH) . Direct reduction of the carboxylic acid to the alcohol must be performed under conditions that preserve the base-sensitive stereocenter and the acid-sensitive Boc group.

Preferred Method: Mixed Anhydride Reduction

This method is favored in pharmaceutical manufacturing due to its high enantiomeric purity retention compared to direct borane reduction.

Reaction Logic:

-

Activation: The carboxylic acid is activated with isobutyl chloroformate (IBCF) to form a mixed anhydride.

-

Reduction: The anhydride is reduced in situ by sodium borohydride (NaBH₄).

Step-by-Step Protocol

-

Activation Phase:

-

Dissolve Boc-D-Tyr-OH (1.0 eq) in anhydrous THF (Tetrahydrofuran).

-

Cool solution to -15°C under nitrogen atmosphere.

-

Add N-Methylmorpholine (NMM, 1.1 eq) as a base.

-

Dropwise add Isobutyl Chloroformate (IBCF, 1.1 eq) , maintaining temperature below -10°C.

-

Checkpoint: Stir for 15 minutes. The formation of a white precipitate (NMM·HCl) confirms anhydride formation.

-

-

Reduction Phase:

-

Prepare a solution of NaBH₄ (2.5 eq) in water (minimal volume).

-

Add the NaBH₄ solution dropwise to the vigorous stirred anhydride mixture at -15°C.

-

Caution: Gas evolution (CO₂) will occur.

-

Allow the reaction to warm to room temperature over 1 hour.

-

-

Work-up:

-

Quench with 1M KHSO₄ (aqueous) to neutralize excess borohydride.

-

Extract with Ethyl Acetate (EtOAc).[1]

-

Wash organic layer with NaHCO₃ (sat.) and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexanes to yield pure this compound.

-

Visualization of Synthetic Logic

Figure 1: Mixed anhydride reduction pathway for the synthesis of this compound.

Chemical Reactivity & Functional Group Analysis[3][6]

This compound serves as a divergent intermediate. Its reactivity is defined by three sites: the Primary Alcohol , the Phenol , and the Boc-Amine .

A. Primary Alcohol Oxidation (Aldehyde Generation)

The primary alcohol is frequently oxidized to the corresponding Boc-D-tyrosinal (aldehyde) . This aldehyde is a potent inhibitor motif (transition state analog) and a precursor for reductive amination.

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).

-

Critical Note: Avoid strong acidic oxidants (Jones reagent) which will cleave the Boc group. DMP is preferred for preserving stereochemistry at the

-carbon.

B. Phenolic Modification

The phenol group allows for O-alkylation to create ether derivatives (e.g., O-benzyl, O-methyl) without affecting the Boc group.

-

Reagents: Alkyl halide + K₂CO₃ in DMF.

-

Application: Modulating lipophilicity or creating "prodrug" ether linkages.

C. Orthogonal Deprotection

-

Boc Removal: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane removes the Boc group to yield the free amine salt (H-D-Tyr-ol).

-

Stability: The compound is stable to basic conditions (e.g., NaOH, Piperidine), allowing it to survive Fmoc deprotection protocols if used in hybrid strategies.

Reactivity Flowchart

Figure 2: Divergent reactivity profile of this compound.

Applications in Drug Discovery[1][2][9]

Peptidomimetics & Protease Stability

The incorporation of D-amino alcohol residues is a "gold standard" technique in medicinal chemistry to prevent enzymatic degradation.

-

Mechanism: Endogenous proteases typically recognize L-amino acid peptide bonds. Replacing the C-terminal residue with this compound renders the peptide resistant to carboxypeptidases.

-

Case Use: Synthesis of enkephalin analogs where D-isomers increase analgesic duration.

Chiral Synthon for Small Molecules

This compound acts as a chiral scaffold for synthesizing:

-

1,2-Amino alcohols: Found in various adrenergic blockers and antiviral agents.

-

Heterocycles: Cyclization involving the alcohol and amine nitrogen can yield oxazolidinones, which are privileged structures in antibacterial research.

Handling, Storage, and Safety[1][7][9]

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

-

Shelf Life: Stable for >2 years if kept dry and cool.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Chem-Impex International. this compound Product Specifications & CAS 247018-46-8. Retrieved from

-

Sigma-Aldrich (Merck). Boc-D-Tyr-OH (Precursor) Technical Data. Retrieved from [2]

-

BenchChem. Synthesis and Characterization of Boc-D-Tyr Derivatives. Retrieved from

-

National Institutes of Health (NIH). Rapid Synthesis of Boc-tyrosine Derivatives for Opioid Peptidomimetics. Retrieved from

-

ChemicalBook. Boc-L-Tyrosine vs D-Tyrosine Properties. Retrieved from

Sources

Mechanism of Boc Protection of D-Tyrosinol: A Technical Guide

Executive Summary

D-Tyrosinol (2-amino-3-(4-hydroxyphenyl)propan-1-ol) acts as a critical chiral building block in the synthesis of peptide mimetics, opioids, and adrenergic agents. The selective protection of its primary amine with a tert-butyloxycarbonyl (Boc) group is a foundational transformation. While seemingly trivial, the presence of three distinct nucleophilic sites—the amine (

This guide details the chemoselective N-Boc protection of D-tyrosinol, providing a mechanistic rationale for experimental conditions that favor the carbamate product over carbonates, ensuring high yield and optical purity.

Molecular Architecture & Reactivity Profile

To achieve selectivity, one must quantify the competing reactivities of D-tyrosinol's functional groups. Unlike D-tyrosine, D-tyrosinol lacks the

Nucleophilicity and pKa Analysis

The reaction is governed by the Hard-Soft Acid-Base (HSAB) theory and local pKa values. Under standard kinetic conditions, the amine is the superior nucleophile.

| Functional Group | Structure | Approx.[1][2][3][4][5][6][7][8][9] pKa | Nucleophilicity (Neutral pH) | Reactivity with |

| Primary Amine | High (Soft base) | Fast (Kinetic Product) | ||

| Phenolic Hydroxyl | Moderate (requires deprotonation) | Slow (Reversible in base) | ||

| Primary Alcohol | Low | Negligible w/o catalyst |

Key Insight: The pKa of the phenol (

Mechanistic Pathways

The reaction involves the nucleophilic attack of the D-tyrosinol amine on the carbonyl center of di-tert-butyl dicarbonate (

Core Mechanism (N-Protection)

-

Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon of

. -

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.

-

Collapse & Elimination: The intermediate collapses, expelling tert-butyl carbonate.

-

Decarboxylation: The leaving group decomposes into

(gas) and tert-butoxide.[10] The tert-butoxide deprotonates the ammonium species to yield the stable carbamate.

Side Reaction (O-Boc Formation)

If the reaction pH exceeds 10 or if excess

Pathway Visualization

Figure 1: Mechanistic pathway of D-tyrosinol protection, highlighting the reversible nature of the phenolic side reaction.

Experimental Protocol

This protocol uses a biphasic system (

Reagents & Stoichiometry[12]

-

D-Tyrosinol: 1.0 equiv

- : 1.1 equiv (Slight excess ensures complete amine conversion)

- : 2.0 equiv

-

Solvent:

(1:1 v/v)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve D-tyrosinol (1.0 equiv) in a 1:1 mixture of THF and water.

-

Note: D-Tyrosinol is an amino alcohol and may have limited solubility in pure organic solvents. The water ensures solubility of the salt forms.

-

-

Base Addition: Add

(2.0 equiv) in one portion. The resulting slurry is stirred at -

Boc Addition: Dissolve

(1.1 equiv) in a minimal amount of THF and add dropwise to the reaction mixture at-

Causality: Dropwise addition prevents local high concentrations of reagent that could favor O-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor via TLC (ninhydrin stain) or LC-MS. Consumption of the starting amine indicates completion.

-

-

Workup (Self-Validating Step):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).

-

Crucial Wash: Wash the organic layer with 0.5 M Citric Acid (or dilute

) until the aqueous phase is acidic ( -

Why? This protonates any unreacted amine (removing it into the aqueous phase) and ensures the phenol is protonated (neutral), keeping the product in the organic phase.

-

Wash with Brine, dry over

, filter, and concentrate.

-

Troubleshooting: The "O-Boc" Rescue

If LC-MS indicates the formation of N,O-diBoc product (mass = M + 200):

-

Dissolve the crude mixture in Methanol (

). -

Add

(2.0 equiv) and stir at RT for 30 minutes. -

Mechanism: The carbonate (O-Boc) is far more labile than the carbamate (N-Boc). The base will selectively hydrolyze the phenol ester back to the free phenol without touching the N-Boc group.

Analytical Validation

Successful synthesis must be validated using NMR spectroscopy to confirm regioselectivity.

-NMR Diagnostic Signals (in or )

| Proton Environment | Expected Shift ( | Multiplicity | Diagnostic Value |

| Boc tert-butyl | Singlet (9H) | Confirms Boc incorporation. | |

| Carbamate NH | Broad Doublet | Disappears upon | |

| Phenolic OH | Broad Singlet | Critical: Presence confirms O-Boc did not form. | |

| Aromatic Ring | Two Doublets (AA'BB') | Typical para-substituted pattern. |

Workflow Visualization

Figure 2: Operational workflow including the contingency step for removing accidental O-protection.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (The authoritative text on amine vs. phenol protection strategies).

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. (Discusses stability and deprotection, relevant for understanding the lability differences).

-

Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Detailed review of Boc mechanisms and side reactions).

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(18), 6368–6380. (Mechanistic insight into O-Boc formation and DMAP catalysis).

Sources

- 1. youtube.com [youtube.com]

- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. chempep.com [chempep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

Technical Guide: Stereochemistry and Optical Rotation of Boc-D-Tyrosinol

Executive Summary & Chemical Identity[1][2]

Boc-D-tyrosinol (tert-Butyl (R)-(1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate) is a critical chiral building block in the synthesis of peptidomimetics, particularly for opioid receptor ligands and protease inhibitors. Unlike its L-isomer counterpart, which is derived from the natural amino acid pool, the D-isomer is frequently employed to induce resistance to enzymatic degradation in therapeutic peptides.

This guide addresses the specific stereochemical parameters, optical rotation standards, and a self-validating synthesis protocol designed to maintain the

Chemical Profile

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 247018-46-8 |

| Molecular Formula | |

| Molecular Weight | 267.32 g/mol |

| Chirality | D-isomer ( |

| Melting Point | 115 – 121 °C |

Stereochemistry and Optical Rotation

The optical rotation of this compound is the primary metric for assessing enantiomeric purity (Optical Purity). Because the reduction of the carboxylic acid to an alcohol significantly alters the electronic environment of the chiral center, the specific rotation value differs markedly from the precursor amino acid.

The Polarimetric Standard

For this compound, the specific rotation

Standard Value:

Note: The L-isomer (Boc-L-tyrosinol, CAS 83345-46-4) exhibits a rotation of

Solvent Dependency

Researchers must exercise caution regarding solvent selection. The specific rotation is highly sensitive to hydrogen bonding interactions.

-

Ethanol (EtOH):

(Recommended Standard) -

Methanol (MeOH): Values may shift slightly; consistency is key.

-

Chloroform (

): Often results in lower magnitude rotations due to aggregation.

Stereochemical Configuration ( vs )

This compound possesses the (

-

Fischer Projection: The amino group is on the right.

-

Cahn-Ingold-Prelog (CIP): The priority order is

.-

Note: In the precursor Boc-D-Tyrosine, the carboxyl group (

) has higher priority than the benzyl side chain. In the alcohol product, the hydroxymethyl group (

-

Synthesis: The Mixed Anhydride Reduction Protocol

To synthesize this compound from Boc-D-Tyrosine without racemization, the Mixed Anhydride Method is superior to direct borane reduction or lithium aluminum hydride (LiAlH4) reduction. LiAlH4 is too aggressive and risks reducing the carbamate (Boc) to a methyl amine.

Reaction Mechanism & Logic

The pathway utilizes isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate. This intermediate is activated enough to be reduced by sodium borohydride (NaBH4) in aqueous media but stable enough at low temperatures to prevent oxazolone formation (the primary mechanism of racemization).

Figure 1: Stereoconservative reduction pathway via mixed anhydride intermediate.

Detailed Protocol (Self-Validating System)

Reagents:

-

Boc-D-Tyr-OH (1.0 eq)

-

N-Methylmorpholine (NMM) (1.0 eq)

-

Isobutyl Chloroformate (IBCF) (1.0 eq)

-

Sodium Borohydride (NaBH4) (3.0 eq)

-

Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

-

Activation (Critical Control Point 1):

-

Dissolve Boc-D-Tyr-OH in anhydrous THF (5 mL/mmol).

-

Cool to -15°C using an ice/salt bath. Rationale: Low temperature prevents the mixed anhydride from disproportionating or racemizing.

-

Add NMM followed dropwise by IBCF. Stir for 15 minutes.

-

Validation: The formation of N-methylmorpholine hydrochloride precipitate (white solid) confirms activation.

-

-

Reduction:

-

Filter off the precipitate quickly (optional but recommended for purity) or proceed directly.

-

Add NaBH4 dissolved in a minimal amount of water (or methanol) dropwise to the cold reaction mixture.

-

Caution: Vigorous gas evolution (

) will occur. -

Allow the mixture to warm to room temperature over 1 hour.

-

-

Quenching & Workup (Critical Control Point 2):

-

Quench with saturated

or dilute Citric Acid. -

Constraint:Do not use strong acids (HCl) as this will remove the Boc group. Maintain pH > 4.

-

Extract with Ethyl Acetate (

). Wash organic layer with -

Dry over

and concentrate.

-

-

Purification:

Analytical Validation & Quality Control

To ensure the product meets pharmaceutical standards, a multi-modal validation approach is required.

QC Decision Tree

Figure 2: Quality Control workflow for validating this compound purity.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity (HPLC) | C18 Column, ACN/H2O gradient | |

| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | |

| Specific Rotation | Polarimeter (589 nm, 20°C) | |

| Proton NMR | 300/400 MHz DMSO- | Conforms to structure; Boc singlet at ~1.35 ppm |

References

- Rodriguez, M., et al. (1991). "Synthesis of reduced peptide bond isosteres." Journal of Medicinal Chemistry. (Referencing general mixed anhydride reduction protocols for Boc-amino acids).

-

PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Immobilization of Boc-D-Tyrosinol to Merrifield Resin

Abstract & Scope

This protocol details the chemoselective attachment of Boc-D-tyrosinol to Merrifield resin . Unlike standard amino acid loading which utilizes carboxylate esterification, Tyrosinol (an amino alcohol) presents two nucleophilic hydroxyl groups: a phenolic OH (side chain) and a primary aliphatic OH (C-terminus equivalent).

This guide focuses on the Phenolic Ether Attachment strategy. By exploiting the significant

Scientific Principles & Mechanism[1]

Chemoselectivity via Discrimination

The success of this protocol relies on the acidity difference between the two hydroxyl groups on this compound.

-

Phenolic OH (

): Readily deprotonated by weak-to-moderate bases (e.g., -

Primary Aliphatic OH (

): Requires strong bases (e.g., NaH, KOtBu) for significant deprotonation.

By maintaining mild basic conditions, we exclusively generate the phenoxide anion, which acts as the nucleophile in the subsequent substitution reaction.

The "Cesium Effect" in Solid-Phase Alkylation

We utilize the Cesium Salt Method , adapted from Gisin's protocol for carboxylic acids. Cesium (

Reaction Mechanism

The reaction follows a standard Williamson Ether Synthesis mechanism on a polymer support:

-

Deprotonation:

neutralizes the phenolic proton. -

Displacement: The phenoxide attacks the electrophilic benzylic carbon of the resin.

-

Leaving Group: Chloride is displaced as CsCl.

Experimental Workflow Visualization

Reaction Pathway (Chemical Logic)

Caption: Chemoselective pathway favoring phenoxide generation and SN2 displacement of resin-bound chloride.

Protocol Steps

Caption: Operational workflow for the immobilization process.

Detailed Protocol

Materials & Reagents[2]

-

Resin: Merrifield Resin (Chloromethyl polystyrene), 1% DVB cross-linked. Recommended loading: 0.8 – 1.2 mmol/g.

-

Ligand: this compound (Boc-D-Tyr-ol).

-

Base: Cesium Carbonate (

), anhydrous. -

Catalyst (Optional): Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI).

-

Solvents: N,N-Dimethylformamide (DMF, Anhydrous), Dichloromethane (DCM), Methanol (MeOH).[1]

Stoichiometry Table

| Reagent | Equivalents (eq) | Role | Note |

| Merrifield Resin | 1.0 | Solid Support | Calculate based on manufacturer loading (L). |

| This compound | 1.5 – 2.0 | Nucleophile | Excess ensures high conversion. |

| Cesium Carbonate | 2.0 | Base | Neutralizes phenol; excess drives equilibrium. |

| TBAI / KI | 0.1 | Catalyst | Accelerates reaction via Finkelstein-like mechanism. |

Step-by-Step Procedure

Step 1: Resin Conditioning

-

Weigh the required amount of Merrifield resin into a fritted polypropylene reaction vessel.

-

Add DCM (10 mL per gram of resin) and swell for 30 minutes with gentle agitation.

-

Reasoning: Polystyrene beads collapse in polar solvents like DMF. Pre-swelling in DCM opens the polymer matrix, maximizing surface area.

-

-

Drain the DCM and wash with anhydrous DMF (3 x 2 min) to exchange the solvent system.

Step 2: Reaction Mixture Preparation

-

In a separate vial, dissolve This compound (2.0 eq) in anhydrous DMF (approx. 8 mL per gram of resin).

-

Add Cesium Carbonate (2.0 eq) and TBAI (0.1 eq).

-

Stir this mixture at room temperature for 10 minutes to ensure formation of the cesium phenoxide intermediate.

Step 3: Coupling Reaction

-

Transfer the DMF solution (containing the phenoxide) to the reaction vessel containing the swollen resin.

-

Seal the vessel under an inert atmosphere (

or Ar) if possible, though not strictly required for this robust reaction. -

Agitate (shake or rotate, do not stir with a magnetic bar to avoid grinding beads) at 60°C for 16 to 24 hours .

-

Critical Control Point: Do not exceed 80°C to prevent degradation of the Boc group or non-specific alkylation.

-

Step 4: Washing & Workup[2][1]

-

Drain the reaction solution.[2]

-

Wash the resin sequentially to remove excess reagents and salts:

-

DMF (3 x 5 min) – Removes unreacted Tyrosinol.

-

DMF:Water (1:1) (3 x 5 min) – Dissolves residual Cesium Carbonate/Halide salts.

-

DMF (3 x 5 min) – Removes water.

-

DCM (3 x 5 min) – Prepares resin for drying.

-

MeOH (2 x 2 min) – Shrinks beads (optional, facilitates drying).

-

-

Dry the resin under high vacuum for 12 hours.

Step 5: Capping (Optional but Recommended)

To ensure no reactive chloromethyl groups remain (which could react in downstream applications):

-

Re-swell resin in DMF.

-

Add Cesium Acetate (5 eq) or a solution of Methanol/DIEA (10 eq).

-

Heat at 60°C for 4 hours.

-

Wash as per Step 4.

Validation & Analysis

Since this compound lacks an Fmoc group, standard UV-Fmoc quantification cannot be used. Use the following methods to validate loading:

Gravimetric Analysis

The simplest method to estimate loading.

- : Weight of starting resin.

- : Weight of dry product resin.

-

: MW of Boc-Tyrosinol segment (

-

: MW of Chlorine (

FT-IR Spectroscopy

-

Starting Resin: Strong band at 1265 cm⁻¹ (

bending). -

Product Resin:

-

Disappearance/Reduction of 1265 cm⁻¹ band.

-

Appearance of Ether stretch (

) approx. 1050–1250 cm⁻¹ . -

Appearance of Carbonyl stretch (

of Boc) approx. 1690–1710 cm⁻¹ .

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Loading | Incomplete swelling | Ensure DCM swell is performed before switching to DMF. |

| Temperature too low | Increase temp to 70°C (monitor Boc stability). | |

| Old/Wet Reagents | Use fresh anhydrous DMF and dry | |

| Resin Clumping | Magnetic stirring used | Use overhead shaker or rocker. Do not grind beads. |

| Side Reactions | Alkylation of primary OH | Ensure base is not too strong (Stick to Carbonates, avoid Hydrides). |

References

-

Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts.[3] Helvetica Chimica Acta, 56(5), 1476–1482. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Lundt, B. F., et al. (1978). Selective removal of the t-butyl group. International Journal of Peptide and Protein Research, 12(5), 258-268. (Context on acid sensitivity of Boc/tBu systems). Link

-

BenchChem Technical Support. (2025). Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting and Protocols. Link (General reference for Williamson ether conditions).

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of tyrosinol

Topic: Troubleshooting Incomplete Boc Deprotection of Tyrosinol

Status: Active | Ticket Type: Chemical Synthesis / Troubleshooting Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Identify Your Failure Mode

Before altering your protocol, you must diagnose the specific nature of the "incomplete" reaction. In 90% of tyrosinol cases, what looks like starting material is actually a side-product.

Use this decision tree to interpret your LC-MS data:

Figure 1: Diagnostic logic for interpreting LC-MS data during Boc-tyrosinol deprotection.

Technical Analysis & Solutions

Issue 1: The "Scavenger" Problem (Mass +56 Da)

The Symptom: You see a peak that is +56 Da higher than your desired product. It is often mistaken for a Boc-fragment, but it is actually a permanent covalent modification.

The Cause: Friedel-Crafts Alkylation.

Upon cleavage, the Boc group releases a tert-butyl cation (

The Solution:

You must create a "carbocation sink." Standard TFA/DCM (1:1) is insufficient for Tyrosine derivatives. You need silane-based scavengers (Triethylsilane or TIPS) which are highly effective at quenching

Issue 2: The "Ghost" Impurity (Mass +96 Da)

The Symptom: A peak +96 Da higher than the product appears during reaction monitoring but disappears after workup.

The Cause: Trifluoroacetate Ester Formation.[3][4]

Tyrosinol possesses a primary aliphatic alcohol (

Issue 3: True Incomplete Reaction (Mass +100 Da)

The Symptom: Significant starting material remains. The Cause:

-

Old TFA: TFA absorbs water from the air. If the water content is too high (>5%), the acidity drops, slowing the protonation of the carbamate.

-

Salt Equilibrium: The reaction is an equilibrium driven by the off-gassing of

and isobutylene. In closed vessels, this equilibrium can stall.

Optimized Protocols

Protocol A: The "High-Scavenger" Cocktail (Recommended)

Best for: Preventing ring alkylation (+56 Da) and ensuring high purity.

Reagents:

Procedure:

-

Preparation: Dissolve 1.0 mmol of Boc-Tyrosinol in 2 mL of DCM.

-

Cocktail Preparation: Prepare a mixture of TFA : TES : H2O (95 : 2.5 : 2.5) .

-

Note: The silane (TES/TIPS) is the critical component for protecting the phenol [3].

-

-

Addition: Add 2 mL of the Cocktail to the reaction vessel.

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

-

Ventilation: Ensure the vessel is open to a bubbler or needle vent to allow

and isobutylene to escape.

-

-

Workup:

-

Concentrate under reduced pressure (rotovap) to remove TFA.

-

Crucial Step: Re-dissolve the residue in cold ether (

) or MTBE to precipitate the product salt, while the lipophilic scavengers (and their alkylated byproducts) remain in the organic solution. -

Centrifuge or filter to collect the Tyrosinol-TFA salt.

-

Protocol B: HCl Alternative (Solubility Focus)

Best for: Cases where TFA esters (+96 Da) are problematic or a specific HCl salt is required.

Reagents:

-

4M HCl in Dioxane (Commercial)

Procedure:

-

Dissolve Boc-Tyrosinol in a minimal amount of dry Dioxane or Ethyl Acetate.

-

Add 5–10 equivalents of 4M HCl in Dioxane [4].

-

Stir at RT for 30 minutes.

-

The product usually precipitates as the hydrochloride salt.

-

Filter and wash with diethyl ether.

Data Summary: Scavenger Efficiency

The following table summarizes scavenger effectiveness for preventing Tyrosine tert-butylation based on kinetic studies [1][5].

| Scavenger System | Efficiency vs. tBu+ | Risk of Side Reactions | Notes |

| TFA / DCM (No Scavenger) | Poor | High | Leads to ~10-30% ring alkylation (+56 Da). |

| TFA / Water (5%) | Moderate | Moderate | Water captures some cations but is less nucleophilic than the phenol ring. |

| TFA / Thioanisole | High | Moderate | Good scavenger, but smells bad and can be hard to remove. |

| TFA / Triethylsilane (TES) | Excellent | Low | Preferred. Hydride donor. Reduces cation to isobutane (gas). |

| TFA / TIPS | Excellent | Low | Similar to TES, slightly more expensive. |

Mechanistic Visualization

Understanding the competition between the scavenger and your product is key to troubleshooting.

Figure 2: The tert-butyl cation (

References

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry. Link

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. Link

-

Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA).[1][2][6][7][10] Link

-

Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

-

Isidro-Llobet, A., et al. (2009).[11] Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]

Preventing diketopiperazine formation with Boc-D-tyrosinol

A Senior Application Scientist's Guide to Preventing Diketopiperazine (DKP) Formation

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Boc-D-tyrosinol. This resource is designed to provide you with in-depth, field-proven insights and actionable protocols to overcome one of the most persistent challenges in peptide synthesis: the formation of diketopiperazine (DKP) byproducts. As your partner in scientific discovery, we aim to explain not just the "how" but the critical "why" behind each recommendation, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when this compound is part of a peptide sequence, particularly at or near the C-terminus.

Q1: What is diketopiperazine (DKP) formation, and why is it a problem?

A: Diketopiperazine (DKP) formation is an intramolecular side reaction where the free N-terminal amine of a dipeptidyl-resin attacks the C-terminal ester linkage, cleaving the dipeptide from the solid support to form a stable six-membered cyclic ring.[1] This results in two major problems: a significant loss of your target peptide yield and the contamination of your final product with a truncated peptide sequence (lacking the first two residues) that can be difficult to purify.[1]

Q2: My synthesis involves coupling an amino acid to resin-bound this compound. After deprotection of that second amino acid, I'm seeing significant cleavage. Is this DKP formation?

A: Yes, this is a classic scenario for DKP formation. This compound, being an amino alcohol, is attached to the resin via an ester bond. After coupling the next amino acid (let's call it AA2) and removing its Nα-Boc protecting group, you create a dipeptide intermediate (H-AA2-D-tyrosinol-Resin). The free amino group of AA2 can then readily attack the ester bond linking the D-tyrosinol to the resin. Alcohols are better leaving groups than amines, making this cleavage event particularly favorable compared to standard peptide-amide resins.[1]

Q3: Are certain amino acid sequences more prone to DKP formation when paired with D-tyrosinol?

A: Absolutely. The identity of the second amino acid (AA2) is critical. Sequences where AA2 is Proline or Glycine are notoriously susceptible. Furthermore, having a D-amino acid like D-tyrosinol as the first residue can pre-organize the peptide backbone in a conformation that favors the cyclization reaction, increasing the rate of DKP formation.

Q4: Can I just switch from Boc chemistry to Fmoc chemistry to solve this?

A: Not necessarily. While the chemistries differ (acid vs. base deprotection), the fundamental problem persists. In Fmoc chemistry, the deprotection step uses a base (like piperidine), which generates the free N-terminal amine. This basic environment can actually accelerate DKP formation.[2][3] The key is not the protecting group itself, but managing the lifetime and reactivity of the free N-terminal amine on the dipeptidyl-resin.

In-Depth Troubleshooting Guide

This section explores the causality behind DKP formation and provides logically-grounded strategies to mitigate it.

Understanding the Mechanism: The Root of the Problem

The driving force for DKP formation is the thermodynamic stability of the resulting six-membered ring.[1] The reaction is initiated after the Nα-protecting group of the second residue is removed, exposing a free primary or secondary amine. This amine then acts as an internal nucleophile.

}

DKP Formation with Resin-Bound D-Tyrosinol.

As the diagram illustrates, the free amine of the second residue (R₂) attacks the ester carbonyl linking D-tyrosinol to the resin. This cleaves the dipeptide from the support, releasing the DKP byproduct and leaving a hydroxyl group on the resin, which can then be acylated by the next incoming amino acid, leading to a des-(AA1, AA2) impurity.

Troubleshooting Matrix: Symptoms, Causes, and Solutions

| Symptom Observed | Probable Cause(s) | Recommended Solution(s) |

| Low overall yield after synthesis. | Significant loss of peptide from the resin due to DKP cleavage. | 1. Switch to a sterically hindered resin (e.g., 2-Chlorotrityl).2. Couple the third amino acid using an in situ neutralization/coupling protocol at low temperature.3. Utilize a dipeptide coupling strategy. |

| Major impurity peak in HPLC corresponding to des-(AA1, AA2) peptide. | DKP formation occurred, and the subsequent amino acids coupled to the newly exposed hydroxyl sites on the resin.[1] | Implement all solutions for low yield. Focus on rapid coupling of the third residue to cap the reactive amine. |

| Problem is worse with Pro or Gly as the second amino acid. | These residues are conformationally predisposed to cyclization. Proline's fixed phi angle and glycine's lack of steric hindrance accelerate the reaction. | For these sequences, the dipeptide coupling strategy is strongly recommended as the primary solution. |

| Longer coupling times for the third amino acid seem to correlate with more byproduct. | The dipeptidyl-resin intermediate has more time with a free N-terminus, allowing the DKP side reaction to proceed.[4] | 1. Use a high-efficiency coupling reagent (e.g., HATU, HCTU).2. Increase the equivalents of the third amino acid and coupling reagents.3. Perform the coupling at a lower temperature (0°C) to slow the DKP formation rate relative to the acylation rate.[3][5] |

Validated Prevention Protocols & Strategies

Here we detail the most effective, field-tested strategies to prevent DKP formation.

Strategy 1: Selection of an Optimal Solid Support

The choice of resin is your first and most effective line of defense. The linkage's susceptibility to nucleophilic attack is a key variable.

| Resin Type | Linkage Type | Propensity for DKP Formation | Rationale |

| Wang Resin | p-Alkoxybenzyl Ester | High | The ester linkage is highly susceptible to nucleophilic attack, and the linker provides no steric hindrance. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl Ether/Ester | Very Low | The extreme steric bulk of the trityl group physically shields the ester linkage from the N-terminal amine's back-side attack, effectively preventing cyclization.[2] |

| Merrifield Resin | Benzyl Ester | Moderate | More stable than Wang resin but still susceptible under basic conditions or with highly prone sequences. |

Recommendation: For any synthesis involving C-terminal this compound, start with 2-Chlorotrityl Chloride (2-CTC) resin. The initial loading of the this compound is straightforward, and its ability to suppress DKP formation is superior to other options.

Strategy 2: Optimized Coupling of the Third Amino Acid

If using a more standard resin like Wang is unavoidable, the protocol for coupling the third amino acid (AA3) is critical. The goal is to acylate the free amine of the second residue (AA2) as rapidly as possible after it is generated.

Protocol: Low-Temperature In Situ Neutralization/Coupling

This protocol minimizes the time the N-terminus is free and basic, reducing the window of opportunity for DKP formation.

-

Resin Swelling: Swell the AA2-D-tyrosinol-resin in dichloromethane (DCM).

-

Boc Deprotection: Perform Boc deprotection as standard using 50% Trifluoroacetic Acid (TFA) in DCM.

-

Washing: Wash the resin thoroughly with DCM to remove all TFA, followed by washes with isopropanol and then N,N-Dimethylformamide (DMF).

-

Pre-activation at Low Temperature:

-

In a separate vessel, dissolve the incoming Boc-AA3-OH (3 equiv.), HBTU (2.9 equiv.), and HOBt (3 equiv.) in a minimum amount of DMF.

-

Cool this solution to 0°C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equiv.) and allow the mixture to pre-activate for 2 minutes.

-

-

Coupling:

-

Quickly add the cold, pre-activated amino acid solution to the washed resin.

-

Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue coupling for another 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM and proceed with the synthesis.

Strategy 3: The Dipeptide Building Block Approach

This is arguably the most robust method to completely bypass the problematic dipeptidyl-resin intermediate.[4][5] You synthesize a dipeptide in solution first and then couple it to the resin-bound D-tyrosinol.

}

Comparison of Synthesis Strategies.

Protocol: Dipeptide Coupling

-

Prepare the Resin: Start with this compound attached to your chosen resin. Perform Boc deprotection to yield H-D-tyrosinol-Resin and wash thoroughly.

-

Prepare the Dipeptide: Synthesize the dipeptide Boc-AA3-AA2-OH using standard solution-phase chemistry. Ensure it is fully purified and characterized before use.

-

Dipeptide Coupling:

-

Dissolve the purified Boc-AA3-AA2-OH (2 equiv.) and a coupling reagent like HATU (1.9 equiv.) in DMF.

-

Add DIEA (4 equiv.) and allow to pre-activate for 2-3 minutes.

-

Add the activated dipeptide solution to the H-D-tyrosinol-Resin.

-

Allow the coupling to proceed for 4-12 hours, monitoring completion with a Kaiser test.

-

-

Continue Synthesis: Once the dipeptide is coupled, proceed with the synthesis from the N-terminus of AA3 as usual.

By coupling a dipeptide, you entirely skip the formation of the H-AA2-D-tyrosinol-Resin intermediate, thus eliminating the possibility of DKP formation at this step.

References

-

Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]

-

DKP formation mechanism. ResearchGate. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. [Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. National Institutes of Health (NIH). [Link]

-

Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide... PubMed. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health (NIH). [Link]

-

Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. SAO/NASA Astrophysics Data System. [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]

- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

Sources

Technical Support Center: Improving the Solubility of Boc-D-Tyrosinol

[1][2]

Senior Scientist’s Brief: The Solubility Challenge

Boc-D-tyrosinol (tert-butyl (R)-(1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate) presents a unique solubility profile compared to its amino acid counterpart, Boc-D-tyrosine.[1][2]

While the reduction of the carboxylic acid to a primary alcohol removes zwitterionic character—generally improving organic solubility—the molecule retains two critical hydrogen-bonding sites : the phenolic hydroxyl and the primary alcohol, in addition to the carbamate (Boc) nitrogen.

The Core Issue: In non-polar or moderately polar solvents (like DCM or Toluene), these H-bond donors/acceptors can form intermolecular networks, leading to gelation or "oiling out" rather than clean dissolution or crystallization.[1][2] This guide provides field-proven protocols to overcome these barriers.

Solvent Compatibility Matrix

Use this matrix to select the optimal solvent system based on your experimental intent.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMF / DMSO | Excellent | Preferred for Reactions. Dissolves >100 mg/mL.[1][2] Ideal for alkylation or coupling.[2] Note: DMSO is difficult to remove; DMF is preferred if workup involves evaporation.[2] |

| Polar Ethers | THF | Good | Standard for Mitsunobu. Good solubility for both this compound and reagents (PPh3, DIAD).[1][2] Miscible with water for aqueous workups.[2] |

| Chlorinated | DCM / CHCl₃ | Variable | Use with Caution. Soluble at low concentrations (<50 mM).[1][2] At high concentrations, risk of gelation or oiling out.[2] Tip: Add 5-10% DMF as a co-solvent to break H-bonds.[1][2] |

| Alcohols | MeOH / EtOH | Good | Good for Transfer/Storage. Soluble, but nucleophilic protic solvents may interfere with certain electrophilic reactions (e.g., activation of the primary alcohol).[1][2] |

| Esters | Ethyl Acetate | Moderate | Extraction/Recrystallization. Excellent for liquid-liquid extraction.[1][2] often used as the "good solvent" in crystallization pairs. |

| Hydrocarbons | Hexanes / Et₂O | Poor | Anti-Solvents. Strictly for precipitation or trituration.[1][2] Insoluble. |

Troubleshooting & FAQs

Q1: My this compound has formed a viscous oil in DCM and won't dissolve or crystallize. How do I fix this?

Diagnosis: This is the classic "oiling out" phenomenon. It occurs when the energy gain from crystal lattice formation is insufficient to overcome the entropy of the amorphous liquid state, often exacerbated by trace impurities (like residual TEA or water) or strong intermolecular H-bonding.[1]

The Rescue Protocol (Trituration):

-

Evaporate the DCM completely to obtain the crude oil.

-

Dissolve the oil in a minimum volume of Ethyl Acetate (warm, ~40°C).

-

Add diethyl ether or hexanes dropwise until persistent cloudiness appears.

-

Sonicate the mixture for 5-10 minutes. The mechanical energy helps break the amorphous "oil" structure and induces nucleation.

-

Cool slowly to 4°C. Scratch the glass side of the flask with a spatula to induce crystallization.

Q2: Can I heat the solution to improve solubility?

Answer: Yes, but with strict limits.

-

Safe Range: 30°C – 50°C.[2]

-

Danger Zone: >60°C.[2]

-

Reasoning: The Boc (tert-butyloxycarbonyl) group is thermally labile.[1] Prolonged heating above 60-80°C, especially in slightly acidic media or DMSO, can lead to thermal deprotection (loss of isobutylene and CO2), yielding the free amine.[1][2] Always use a water bath, never a heat gun, to ensure uniform temperature control.[2]

Q3: I am setting up a Mitsunobu reaction. Which solvent is best?

Answer: Anhydrous THF is the gold standard.

-

Why: It solubilizes this compound, Triphenylphosphine (PPh3), and the azodicarboxylate (DIAD/DEAD) effectively.[1][2]

-

Protocol Note: If the this compound is slow to dissolve in THF at room temperature, you may gently warm it to 35°C before adding the sensitive Mitsunobu reagents (DIAD/DEAD must be added at 0°C).

Step-by-Step Protocols

Protocol A: High-Concentration Stock Preparation (for Reaction Setup)

Use this when introducing this compound into a reaction vessel where minimizing solvent volume is critical.[1][2]

-

Select Solvent: Choose DMF (for alkylations) or THF (for reductions/Mitsunobu).[1][2]

-

Pre-Treatment: If the solid is clumpy, crush it into a fine powder using a mortar and pestle before adding solvent. This increases surface area.[2]

-

Addition: Add solvent to reach 75% of the final target volume.

-

Agitation:

-

Standard: Vortex for 60 seconds.

-

Stubborn: Sonicate at 30-40 kHz for 5 minutes (ambient temp).

-

-

Final Adjustment: Once clear, add solvent to reach the final volume.[2]

Protocol B: The "Co-Solvent Trick" for DCM Reactions

Use this if your reaction MUST be run in DCM (e.g., specific kinetic requirements) but the starting material is crashing out.

-

Dissolve this compound in a minimal amount of DMF (e.g., 0.5 mL for every 10 mL of final DCM volume).

-

Dilute this concentrated DMF solution slowly with DCM while stirring rapidly.

-

Result: The small amount of DMF acts as a "chaotropic" agent, breaking the intermolecular H-bonds between tyrosinol molecules, keeping them in solution within the dominant DCM phase.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the primary solvent based on the intended chemical transformation.

Figure 2: Dissolution & Rescue Workflow

Caption: Step-by-step troubleshooting workflow for handling incomplete dissolution or precipitation events.

References

Technical Support Center: Minimizing Transesterification and Acyl Migration Side Reactions with Boc-D-tyrosinol

Welcome to the technical support center for synthetic methodologies involving Boc-D-tyrosinol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured to address the common and often frustrating challenge of achieving chemoselective acylation at the primary alcohol of this compound while avoiding side reactions at the phenolic hydroxyl group.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with this versatile building block.

Q1: What makes this compound susceptible to acylation side reactions?

Answer: this compound possesses two nucleophilic hydroxyl groups with distinct chemical personalities: a primary aliphatic alcohol (-CH₂OH) and a phenolic alcohol (-Ar-OH). While the primary alcohol is generally more nucleophilic under neutral or basic conditions, the phenolic hydroxyl's reactivity can be significant, especially under conditions that favor its deprotonation. This dual reactivity is the root cause of selectivity issues.

Q2: What exactly is the "transesterification" side reaction in this context?

Answer: While classic transesterification involves the exchange of an alcohol moiety in an existing ester, the term is often used colloquially in this context to describe acyl migration . This is a process where an acyl group, initially attached to the primary alcohol (the desired kinetic product), migrates to the more thermodynamically stable position on the phenolic oxygen. This intramolecular rearrangement is often catalyzed by base or acid and is a major pathway to the undesired isomeric byproduct.

Q3: What are the primary consequences of these side reactions?

Answer: The consequences directly impact experimental outcomes and project timelines:

-

Reduced Yield: Formation of byproducts inherently lowers the yield of the target molecule.

-

Purification Challenges: The desired product and the phenolic isomer often have very similar polarities, making chromatographic separation difficult, tedious, and costly.

-

Ambiguous Biological Data: If a mixture of isomers is unknowingly carried forward into biological assays, the resulting data can be misleading or uninterpretable.

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed in a problem-solution format to directly address issues you may be observing in your experiments.

Issue 1: My reaction is "messy." TLC and LC-MS show the formation of a less polar, di-acylated byproduct alongside my desired mono-acylated product.

-

Primary Cause: The reaction conditions are too harsh or the stoichiometry of the acylating agent is incorrect, leading to a loss of chemoselectivity. Using an excess of the acylating agent, especially with a highly active catalyst at elevated temperatures, will drive the reaction toward the thermodynamically stable di-acylated product.

-

Solution & Scientific Rationale:

-

Control Stoichiometry: Use a precise amount of the acylating agent, typically between 1.0 and 1.2 equivalents. This ensures there isn't a large excess available to react with the less reactive phenolic hydroxyl after the primary alcohol has been consumed.

-

Lower the Temperature: Perform the reaction at 0 °C or even -15 °C. Lower temperatures favor kinetic control, promoting acylation at the more nucleophilic primary alcohol and slowing down the rate of reaction at the phenolic site.[1]

-

Catalyst Choice: While 4-(Dimethylamino)pyridine (DMAP) is an excellent acylation catalyst, it is highly active and can promote side reactions.[1][2][3] Consider using it in truly catalytic amounts (0.05-0.1 eq) in conjunction with a carbodiimide like EDC or DCC, rather than as a stoichiometric base.

-

Issue 2: I've isolated a product with the correct mass, but NMR confirms the acyl group is on the phenolic oxygen, not the primary alcohol.

-

Primary Cause: This is a classic case of acyl migration or thermodynamically controlled acylation. This occurs if the reaction is run for too long, at high temperatures, or in the presence of a base strong enough to deprotonate the phenol, which significantly increases its nucleophilicity. The resulting phenolic ester is often more stable than the primary ester.

-

Solution & Scientific Rationale:

-

Favor the Kinetic Product: Employ conditions that favor the kinetic product (acylation on the more nucleophilic primary alcohol). This means using milder bases (e.g., triethylamine instead of DBU), shorter reaction times, and low temperatures (0 °C). Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed to prevent subsequent migration.

-

The Protective Group Strategy: For reactions where selectivity is paramount and cannot be achieved under kinetic control, the most robust solution is to protect the phenolic hydroxyl group. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice as it is easily installed on the phenol, stable to most acylation conditions, and can be selectively removed later with a fluoride source (like TBAF) without affecting the new ester or the Boc group.[4]

-

Issue 3: My Boc protecting group is being cleaved during the acylation reaction.

-

Primary Cause: The Boc group is notoriously labile to acid.[5][] If your reaction conditions are acidic, or if acidic byproducts are generated, you will see premature deprotection. For example, using carbodiimides like EDC•HCl introduces an equivalent of acid.

-

Solution & Scientific Rationale:

-

Ensure Basic or Neutral pH: Always include a non-nucleophilic base in your reaction to neutralize any acid present or generated. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.5-2.0 equivalents are standard choices.

-

Avoid Acidic Reagents: Do not use acid-catalyzed esterification methods like Fischer esterification.[7][8] Stick to coupling agents that operate under neutral or basic conditions.

-

Workup Carefully: During the aqueous workup, avoid strong acids. Use a mild acid like a saturated solution of ammonium chloride (NH₄Cl) or cold, dilute citric acid for washes if necessary.

-

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step instructions for achieving selective acylation.

Protocol A: Kinetically Controlled Selective Acylation of the Primary Hydroxyl

This method aims to form the desired primary ester by leveraging the higher intrinsic nucleophilicity of the primary alcohol under controlled conditions.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Add the carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and DMAP (0.1 eq).

-

Reaction: Stir the reaction mixture at 0 °C. Monitor the progress every 30 minutes using TLC or LC-MS.

-

Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired primary ester.

Protocol B: The Protective Group Strategy for Guaranteed Selectivity

This two-step approach provides unambiguous results and is recommended for high-stakes syntheses.

Step-by-Step Methodology:

-

Phenol Protection:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Perform an aqueous workup (extract with EtOAc, wash with water and brine) and purify to isolate the TBDMS-protected intermediate.

-

-

Acylation:

-

Use the TBDMS-protected intermediate as your starting material in Protocol A . Since the phenol is blocked, the reaction will proceed cleanly at the primary alcohol. There is less need for strict temperature control, but room temperature is sufficient.

-

-

Deprotection:

-

Dissolve the purified, acylated product in Tetrahydrofuran (THF).

-

Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

-

Stir at room temperature for 1-2 hours until the silyl ether is cleaved (monitor by TLC).

-

Quench with saturated NH₄Cl solution, extract with EtOAc, wash, dry, and concentrate. Purify if necessary.

-

Part 4: Comparative Data Summary

The choice of reagents is critical for success. This table summarizes common options.

| Reagent/Condition | Role | Key Advantages | Key Disadvantages & Mitigation |

| EDC / DCC | Carbodiimide Coupling Agent | High efficiency; Forms stable urea byproduct. | Can generate acidic conditions (EDC•HCl); DCC byproduct can be hard to remove. Mitigation: Always use a base like TEA/DIPEA. |

| DMAP | Acylation Catalyst | Highly effective, speeds up slow reactions.[2][9] | Can promote side reactions and racemization if used in excess.[3][10] Mitigation: Use only in catalytic amounts (0.05-0.1 eq). |

| Acetic Anhydride | Acylating Agent | Inexpensive and reactive. | Can be too reactive, leading to di-acylation. Mitigation: Use precise stoichiometry at low temperatures. |

| Low Temperature (0 °C) | Reaction Parameter | Favors kinetic control, enhancing selectivity for the primary alcohol. | Slows down the reaction rate. Mitigation: Monitor reaction carefully to determine the optimal time. |

| TBDMS-Cl | Phenolic Protecting Group | Robust, selective for phenols over primary alcohols, orthogonal to Boc group.[4] | Adds two steps (protection/deprotection) to the synthesis. Mitigation: Plan synthesis accordingly; this is often faster than troubleshooting and purifying a messy reaction. |

References

-

Carvalho, D. O., et al. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Molecules. Retrieved from [Link]

-

Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018). Journal of Biochemical Technology. Retrieved from [Link]

-

Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. Retrieved from [Link]

-

ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Dhaon, M. K., et al. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Xu, S., et al. (2005). The DMAP-catalyzed acylation of alcohol -- A mechanistic study. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. Retrieved from [Link]

-

ResearchGate. (2019). Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride?. Retrieved from [Link]

-

Grehn, L., & Ragnarsson, U. (2005). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. Retrieved from [Link]

Sources

- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. datapdf.com [datapdf.com]

- 10. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to Boc-D-tyrosinol and Fmoc-D-tyrosinol in Peptide Synthesis Efficiency

For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptide therapeutics, the choice of Nα-protecting group strategy is a critical determinant of overall efficiency, purity, and yield. The incorporation of non-proteinogenic amino acids, such as D-tyrosinol, further accentuates the need for a nuanced understanding of the available synthetic methodologies. This guide provides an in-depth, objective comparison of two cornerstone strategies in solid-phase peptide synthesis (SPPS)—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically focusing on their application with D-tyrosinol.

The Dichotomy of Protection: Chemical Principles of Boc and Fmoc Strategies

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries, which dictates the entire synthetic workflow, from resin selection to the final cleavage of the peptide.[1]

Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[3] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality, where temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a significant advantage of the Fmoc approach.[1][4]

Performance Comparison: A Quantitative Look at D-tyrosinol Incorporation

While a direct, side-by-side quantitative comparison for a single peptide containing D-tyrosinol synthesized by both methods is not extensively documented in a single study, performance can be reliably inferred from the well-established characteristics of each chemistry and data from syntheses of similar peptides.[1] The following table summarizes the expected performance based on established principles.

| Performance Metric | Boc-D-tyrosinol Strategy | Fmoc-D-tyrosinol Strategy | Rationale & Causality |

| Coupling Efficiency | Generally high, but can be susceptible to aggregation in certain sequences. | Widely reported to achieve high coupling yields, often exceeding 99%.[1] | The milder deprotection steps in Fmoc-SPPS can minimize side reactions that might hinder coupling.[1] However, for hydrophobic sequences prone to aggregation, the protonation of the N-terminus in the acidic deprotection step of Boc chemistry can sometimes disrupt interchain hydrogen bonding and improve solvation.[1] |

| Crude Purity | May be lower due to repeated acid exposure and harsh final cleavage conditions. | Generally higher due to milder deprotection conditions and reduced side reactions.[1] | The repeated use of TFA in Boc-SPPS can lead to the gradual cleavage of acid-sensitive side-chain protecting groups, while the strong acid (HF) in the final step can cause various side reactions.[4] The base-lability of the Fmoc group and the use of TFA only at the final cleavage step in Fmoc-SPPS minimizes these issues.[] |

| Overall Yield | Can be variable and sequence-dependent. | Often higher for routine peptide synthesis due to higher crude purity and fewer side reactions. | The higher crude purity obtained with the Fmoc strategy often translates to a higher recovery yield after purification.[] |

| Side Reaction Profile | Prone to alkylation by carbocations generated during acidolysis. | More susceptible to diketopiperazine formation, especially at the dipeptide stage. | The generation of tert-butyl cations during Boc deprotection can lead to the alkylation of sensitive residues like tryptophan and methionine.[2] In Fmoc-SPPS, the free N-terminus after deprotection can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and chain termination. |

| Compatibility with D-tyrosinol | Generally good. The Boc protecting group is stable under coupling conditions. | Excellent. The Fmoc group is stable during coupling and the milder deprotection conditions are favorable for preserving the integrity of the D-amino acid. | Both strategies are compatible with the incorporation of D-amino acids. The choice often depends on the overall peptide sequence and the presence of other sensitive residues. |

Experimental Workflows: A Tale of Two Chemistries

The following diagrams illustrate the core cyclical processes for the incorporation of a D-tyrosinol residue using both Boc and Fmoc strategies in solid-phase peptide synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key deprotection and coupling steps in both Boc and Fmoc SPPS for the incorporation of D-tyrosinol.

This compound Coupling Protocol

1. Resin Preparation:

-

Start with the peptide-resin bearing a free amino group (after neutralization).

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. [2] - Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x) to remove residual TFA and byproducts.

3. Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes (2x). [2] - Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

4. Coupling of this compound:

-

Pre-activate a solution of this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and immediately add it to the neutralized peptide-resin. [6] - Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using the Kaiser test. [7][8]A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. [8] 5. Washing:

-

After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Fmoc-D-tyrosinol Coupling Protocol

1. Resin Preparation:

-

Start with the peptide-resin bearing an N-terminal Fmoc-protecting group.

-

Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group. [3] - Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-D-tyrosinol:

-

Pre-activate a solution of Fmoc-D-tyrosinol (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. [9] - Add DIEA (6 equivalents) to the activation mixture and immediately add it to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using the Kaiser test. [7][8]A negative result indicates complete coupling. [8] 4. Washing:

-

After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Purity Assessment: The Role of HPLC and Mass Spectrometry

The purity of the synthesized peptide containing D-tyrosinol must be rigorously assessed. The gold standard for this is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). [10][11]

-

Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA. [12]The purity is determined by integrating the peak area of the desired peptide relative to the total peak area at a specific wavelength (typically 214 nm or 280 nm). [11]- Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the identity of the synthesized peptide by providing its molecular weight. [13]This is crucial for verifying the successful incorporation of D-tyrosinol and the absence of deletion or truncated sequences. [14]

Conclusion: A Strategic Choice Based on Synthetic Goals

Both Boc and Fmoc strategies offer viable pathways for the efficient synthesis of peptides containing D-tyrosinol. The choice between them is not one of inherent superiority but rather a strategic decision based on the specific requirements of the target peptide and the overall synthetic goals.

The Fmoc strategy is generally favored for routine peptide synthesis due to its milder deprotection conditions, which often lead to higher crude purity and overall yield. [1]Its compatibility with a wide range of sensitive amino acids and its amenability to automation make it a popular choice in modern peptide synthesis laboratories.

The Boc strategy , while requiring more robust chemical handling due to the use of strong acids, remains a powerful tool, particularly for the synthesis of highly hydrophobic or aggregation-prone peptides. [1] Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of each method will empower researchers to make an informed decision, thereby optimizing the efficiency and success of their peptide synthesis endeavors.

References

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.

- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wu, Y., & Yang, D. (2012). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. ACS Chemical Biology, 7(9), 1477-1482.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- ResearchGate. (2015). How can I calculate theoretical peptide yield on SPPS? Any Formula?

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Sigma-Aldrich. (n.d.). 60017 Kaiser test kit.

- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.

- Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1626-1644.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Stoica, B. A., ... & Stevens, R. C. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(1), 1-14.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).